3-methoxy-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
3-methoxy-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It belongs to the class of thiadiazole derivatives and has been extensively studied for its potential use in treating various neurological disorders.
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, which include compounds like our target molecule. Specifically, 3-methoxy-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide has demonstrated inhibitory activity against influenza A virus .
- Additionally, other 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole showed potent antiviral activity against Coxsackie B4 virus .
- While specific studies on our compound are scarce, related indole derivatives have demonstrated anti-tumor activity . Further investigation is warranted to explore its potential in cancer therapy.
- Researchers have reported various indole-based compounds with antimicrobial properties, making this an exciting area for exploration .
Antiviral Activity
Anticancer Potential
Antimicrobial Properties
Other Pharmacological Activities
properties
IUPAC Name |
3-methoxy-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-19-10-5-2-4-9(8-10)12(18)15-14-17-16-13(21-14)11-6-3-7-20-11/h2,4-5,8,11H,3,6-7H2,1H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJYRCAJIWDHPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-N-[5-(tetrahydro-furan-2-yl)-[1,3,4]thiadiazol-2-yl]-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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